2-FLUORO-N'~1~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a combination of fluorine, nitro, triazole, and benzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzohydrazide with 3-nitro-1H-1,2,4-triazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and triazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide
- 2-fluoro-3-nitrotoluene
- Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone
Uniqueness
2-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C12H11FN6O3 |
---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
2-fluoro-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C12H11FN6O3/c1-8(6-18-7-14-12(17-18)19(21)22)15-16-11(20)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,16,20)/b15-8+ |
InChI Key |
XUSHTQUNTRJONN-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1F)/CN2C=NC(=N2)[N+](=O)[O-] |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1F)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1F)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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